5-(2-Aminoethyl)-2-methylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-2-methylphenol;hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a methylphenol ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-methylphenol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol (o-cresol) and ethylenediamine.
Reaction: The o-cresol undergoes a Mannich reaction with formaldehyde and ethylenediamine to form the intermediate 5-(2-Aminoethyl)-2-methylphenol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-methylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
5-(2-Aminoethyl)-2-methylphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphenol: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Methylphenol: Lacks the aminoethyl group, limiting its applications in biological systems.
Ethanolamine: Similar in having an aminoethyl group but lacks the aromatic ring, affecting its chemical properties.
Uniqueness
5-(2-Aminoethyl)-2-methylphenol;hydrochloride is unique due to the combination of its aromatic ring, aminoethyl group, and methyl substitution, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-2-3-8(4-5-10)6-9(7)11;/h2-3,6,11H,4-5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVVPPOSCUWKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.